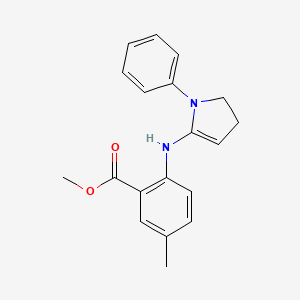

Methyl 5-methyl-2-((1-phenyl-4,5-dihydro-1H-pyrrol-2-yl)amino)benzoate

Description

Methyl 5-methyl-2-((1-phenyl-4,5-dihydro-1H-pyrrol-2-yl)amino)benzoate is a benzoate ester derivative featuring a substituted pyrrolidine ring and a phenyl group. Its structure combines a benzoate backbone with a 4,5-dihydro-1H-pyrrole substituent, which may confer unique physicochemical and biological properties.

Synthetic routes for similar compounds often involve condensation reactions between substituted amines and carbonyl intermediates. For instance, ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (a structurally related benzoate ester) was synthesized via Schiff base formation and subsequent hydrolysis . Crystallographic tools like SHELX and WinGX are critical for resolving such complex structures .

Properties

Molecular Formula |

C19H20N2O2 |

|---|---|

Molecular Weight |

308.4 g/mol |

IUPAC Name |

methyl 5-methyl-2-[(1-phenyl-2,3-dihydropyrrol-5-yl)amino]benzoate |

InChI |

InChI=1S/C19H20N2O2/c1-14-10-11-17(16(13-14)19(22)23-2)20-18-9-6-12-21(18)15-7-4-3-5-8-15/h3-5,7-11,13,20H,6,12H2,1-2H3 |

InChI Key |

PPVAZFQCSCVGKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=CCCN2C3=CC=CC=C3)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-2-((1-phenyl-4,5-dihydro-1H-pyrrol-2-yl)amino)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 5-methyl-2-aminobenzoic acid with 1-phenyl-4,5-dihydro-1H-pyrrole-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-((1-phenyl-4,5-dihydro-1H-pyrrol-2-yl)amino)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-methyl-2-((1-phenyl-4,5-dihydro-1H-pyrrol-2-yl)amino)benzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-2-((1-phenyl-4,5-dihydro-1H-pyrrol-2-yl)amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The target compound shares functional groups with several classes of molecules:

- Alkyl Benzoates: Simpler esters like methyl benzoate and ethyl benzoate lack the pyrrolidine-amino substituent but serve as benchmarks for solubility and toxicity comparisons .

- Sulfonylurea Herbicides: Pesticides such as bensulfuron-methyl (methyl 2-((((4,6-dimethoxy-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)benzoate) feature sulfonylurea moieties instead of pyrrolidine groups, highlighting structural diversity in agrochemical applications .

- Pharmaceutical Derivatives : Compounds like (4aS)-1-[(3-fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide demonstrate the integration of heterocycles for enhanced bioactivity, akin to the pyrrolidine ring in the target molecule .

Physicochemical Properties

Key differences in properties between the target compound and analogues are inferred from alkyl benzoates and related heterocycles:

*Predicted using computational models based on structural complexity .

Research Findings and Limitations

- Synthesis Challenges : Complex multi-step syntheses (e.g., Schiff base formation, hydrolysis) are required for structurally intricate benzoates, as demonstrated in compound 2 and 3 preparations .

- Crystallographic Analysis : Tools like SHELXL and ORTEP for Windows enable precise structural elucidation but require high-quality diffraction data .

- Data Gaps : Direct toxicological or pharmacokinetic data for the target compound are absent; extrapolations rely on alkyl benzoate and pyrrolidine pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.